3,5-Dimethoxybenzophenone
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-12(9-14(10-13)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
YBRQXMKUFFNKIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
3,5-Dimethoxybenzophenone belongs to the benzophenone family, characterized by two aromatic rings connected by a carbonyl group. The presence of methoxy groups at the 3 and 5 positions enhances its reactivity and solubility in organic solvents. Its molecular formula is , with a molecular weight of approximately 272.29 g/mol.
Photochemical Applications
Photoinitiators in Polymer Chemistry
This compound is utilized as a photoinitiator in UV-curable coatings and inks. It absorbs UV light and generates free radicals that initiate polymerization processes. This property is crucial for developing high-performance coatings used in various industries, including automotive and electronics.
Case Study: UV-Curable Coatings
A study demonstrated that incorporating this compound into UV-curable formulations significantly improved the curing efficiency and mechanical properties of the final product. The optimal concentration was found to be around 2% by weight, leading to enhanced hardness and scratch resistance compared to formulations without this compound.
Biological Applications
Anticancer Properties
Research indicates that benzophenone derivatives exhibit notable biological activities, including anticancer effects. Specifically, this compound has been studied for its potential to inhibit cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity .
Environmental Applications
UV Filters in Sunscreens
Due to its ability to absorb UV radiation, this compound is commonly used in sunscreen formulations as a UV filter. Its inclusion helps protect skin from harmful UV rays, thereby reducing the risk of skin cancer.
Environmental Impact Studies
Studies have shown that while effective as a UV filter, benzophenones like this compound can accumulate in aquatic environments, raising concerns about their ecological impact. Research indicates that concentrations above 100 µg/L can negatively affect aquatic organisms such as Daphnia magna and Chlamydomonas reinhardtii .
Summary of Applications
The following table summarizes the primary applications of this compound:
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Photochemistry | Photoinitiators for polymers | Enhances curing efficiency in coatings |
| Pharmacology | Anticancer agent | Significant cytotoxicity against cancer cells |
| Environmental Science | UV filter in sunscreens | Potential ecological risks due to accumulation |
| Material Science | Component in high-performance coatings | Improves mechanical properties |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective halogenation and nitration:
| Reaction Type | Reagents/Conditions | Position of Substitution | Yield (%) | Reference |
|---|---|---|---|---|
| Iodination | I₂, H₂O₂, AcOH | 4-position | 78–85 | |
| Bromination | Br₂, FeBr₃ | 4-position | 92 | |
| Nitration | HNO₃, H₂SO₄ | 4-position | 67 |
The 4-position is preferentially activated due to para-directing effects of methoxy groups. Iodination proceeds via an oxidative mechanism with hydrogen peroxide, while bromination employs Lewis acid catalysis .
Photochemical Reactions
3,5-Dimethoxybenzophenone exhibits hydrogen abstraction under UV irradiation, forming reactive triplet states:
-
Triplet-State Reactivity :
-
Mechanistic Pathway :
Suzuki-Miyaura Coupling
The compound participates in palladium-catalyzed cross-coupling with boronic acids:
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF | 3,5-Dimethoxybiphenyl | 89 |
| 4-Fluorophenyl | PdCl₂(dppf), NaHCO₃ | 4-Fluoro-3,5-dimethoxybiphenyl | 83 |
Coupling occurs at the halogenated position (e.g., 4-bromo derivatives), retaining methoxy substituents .
Reduction and Oxidation
-
Reduction :
-
Oxidation :
Cyclization Reactions
Under basic conditions, this compound undergoes cyclization to form heterocycles:
| Conditions | Product | Application | Yield (%) |
|---|---|---|---|
| KOH, DMF, 110°C | 10-Methoxyacridone | Fluorescent probes | 93 |
| NaH, DMA, 150°C | Dimethoxyxanthone | Pharmaceutical intermediates | 88 |
Cyclization is facilitated by intramolecular nucleophilic attack of amine or oxygen nucleophiles .
Biological Derivatization
Methoxy groups enhance interactions with biological targets:
-
Anticancer Derivatives :
-
4-Bromo-3',5'-dimethoxy analogs inhibit MDA-MB-231 breast cancer cells (IC₅₀: 1–10 nM).
-
Apoptosis induction correlates with ROS generation and mitochondrial depolarization.
-
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomer: 4,4'-Dimethoxybenzophenone
Molecular Formula : C₁₅H₁₄O₃ (MW 242.26) .
Key Differences :
- Regiochemistry : The 4,4'-isomer exhibits higher symmetry, leading to a more crystalline structure and higher melting point.
- Reactivity : The 4,4'-isomer is more resistant to oxidation due to electron-donating methoxy groups at para positions, whereas the 3,5-isomer facilitates regioselective acetylide addition .
Functionalized Derivatives
3,5-Dimethoxybenzoyl Chloride
Molecular Formula : C₉H₇ClO₃ (MW 200.62) .
Substituent Effects on UV Absorption
- This compound: Exhibits strong UV absorption due to conjugation between methoxy and carbonyl groups.
- 4,4'-Dimethoxybenzophenone: Shows redshifted absorption compared to the 3,5-isomer, making it suitable as a UV filter in cosmetics .
Isotope-Labeled Derivatives
This compound is critical in synthesizing ¹³C-labeled organic precursors. For example, 1-(3,5-dimethoxyphenyl)-1-phenylprop-2-yn-1-ol-¹³C₂ exhibits distinct NMR splitting patterns (¹JC-H = 250.4 Hz) for isotopic tracing .
Industrial and Pharmaceutical Relevance
- 4,4'-Dimethoxybenzophenone: Used in photostabilizers and reference standards .
- This compound: Serves as a scaffold for antiviral and anticancer agents due to its methoxy-directed reactivity .
Preparation Methods
Procedure :
-
Synthesis of 3,5-Dimethoxybenzoyl Chloride :
-
Acylation Reaction :
Key Variations :
-
Use of graphite-supported FeCl₃ reduces catalyst loading (0.05–0.5 mol%) and improves selectivity.
-
Solvent Optimization : Dichloroethane (DCE) enhances reaction efficiency compared to DCM.
Ullmann Condensation
This method couples 3,5-dimethoxyiodobenzene with benzophenone precursors via copper-catalyzed cross-coupling.
Procedure :
-
Synthesis of 3,5-Dimethoxyiodobenzene :
-
Copper-Catalyzed Coupling :
Advantages :
-
Avoids harsh acidic conditions required in Friedel-Crafts.
Nucleophilic Aromatic Substitution
Methoxylation of dihydroxybenzophenone derivatives via SNAr (nucleophilic aromatic substitution) is a two-step process.
Procedure :
-
Synthesis of 2,4-Dihydroxybenzophenone :
-
Methylation with Dimethyl Sulfate :
Challenges :
Oxidation of Dihydroxybenzhydrol
Catalytic oxidation of 3,5-dihydroxybenzhydrol provides a direct route to this compound.
Procedure :
Industrial Relevance :
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature | Yield | Key Advantage |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃/FeCl₃ | DCM/DCE | 0–40°C | 70–78% | High scalability |
| Ullmann Condensation | Cu(OAc)₂ | DMF | 90–95°C | 65–72% | Mild conditions |
| Nucleophilic Substitution | NaOH | H₂O | 28–35°C | 82–86% | Cost-effective reagents |
| Oxidation | H₃PW₁₂O₄₀/SiO₂ | Acetonitrile | RT | 90% | Environmentally friendly |
Industrial-Scale Considerations
-
Friedel-Crafts remains dominant due to established infrastructure, but graphite-FeCl₃ systems reduce corrosion and waste.
-
Nucleophilic substitution is preferred for low-cost batch production in developing economies.
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,5-Dimethoxybenzophenone, and how can purity be ensured?
- Methodology : A common route involves Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purify via recrystallization using ethanol or acetone. Monitor purity using HPLC with a C18 column and UV detection (λ = 254 nm) .
- Purity Assessment : Compare observed melting point (mp) with literature values. For example, structurally similar 4,4′-dimethoxybenzophenone has mp 141–146°C . Use differential scanning calorimetry (DSC) to confirm thermal stability.
Q. How should researchers characterize this compound spectroscopically?
- Step-by-Step :
NMR : Record ¹H and ¹³C NMR in CDCl₃. Expect methoxy proton signals at δ 3.8–3.9 ppm and aromatic protons as a singlet (δ 6.7–7.2 ppm) due to symmetry .
IR : Identify carbonyl (C=O) stretch near 1660 cm⁻¹ and methoxy (C-O) bands at 1250–1050 cm⁻¹.
Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 242.27 (calculated for C₁₅H₁₄O₃) .
Advanced Research Questions
Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?
- Analysis Framework :
Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Eur. J. Pharm. Sci.) over vendor catalogs. For example, mp discrepancies in 4,4′-dimethoxybenzophenone (141–146°C vs. 145–146°C) suggest batch-dependent impurities .
Experimental Replication : Repeat synthesis and purification under inert conditions (N₂ atmosphere) to exclude oxidation byproducts.
Advanced Techniques : Use X-ray crystallography to confirm crystal structure and intermolecular interactions affecting mp .
Q. What strategies optimize the yield of this compound in large-scale reactions?
- Process Optimization :
Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions.
Solvent Selection : Use dichloromethane for improved solubility of aromatic intermediates.
Kinetic Monitoring : Employ in-situ FTIR to track acyl intermediate formation and adjust reaction time .
Q. How does this compound behave under photolytic conditions, and what are the implications for its use in UV-related studies?
- Experimental Design :
Photostability Assay : Expose solutions (in acetonitrile) to UV light (λ = 300–400 nm) and analyze degradation products via LC-MS.
Mechanistic Insight : Compare with benzophenone-3 (BP3), which undergoes photo-Fries rearrangement under UV .
Applications : Use as a UV filter prototype in materials science, noting stability differences from commercial analogs like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
